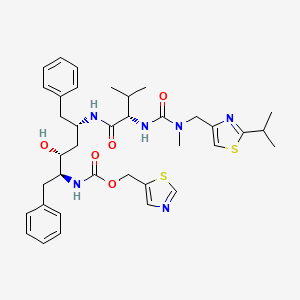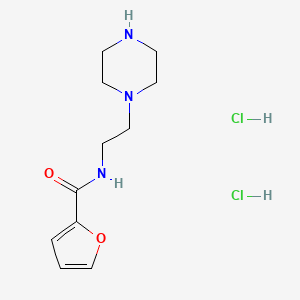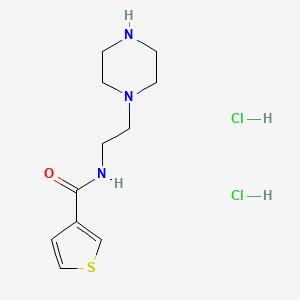
Ritonavir (3R)-hydroxy epimer
Overview
Description
Ritonavir (3R)-hydroxy epimer is a stereoisomer of ritonavir, a well-known protease inhibitor used primarily in the treatment of HIV/AIDS. This compound is a crucial component in antiretroviral therapy due to its ability to inhibit the cytochrome P450 3A4 enzyme, thereby enhancing the effectiveness of other antiretroviral drugs .
Mechanism of Action
Target of Action
The primary target of Ritonavir (3R)-hydroxy epimer, also known as Ritonavir 3-epimer, is the cytochrome P450 (CYP) 3A4 enzyme . This enzyme plays a crucial role in the metabolism of many drugs in the body . Ritonavir is a potent inhibitor of CYP3A4 and is often used as a pharmacokinetic enhancer in antiviral therapies .
Mode of Action
Ritonavir interacts with its target, the CYP3A4 enzyme, by inhibiting its activity . This inhibition results in a decrease in the metabolic clearance of drugs that are substrates of CYP3A4 . When coadministered with other drugs, Ritonavir enhances their bioavailability by reducing their metabolism and subsequent elimination .
Biochemical Pathways
Ritonavir’s action primarily affects the CYP3A4-mediated biotransformation pathway . By inhibiting CYP3A4, Ritonavir reduces the metabolic clearance of drugs that are substrates of this enzyme . This results in increased systemic exposure and enhanced therapeutic effects of these drugs .
Pharmacokinetics
Ritonavir exhibits absorption-limited nonlinear pharmacokinetics . When coadministered with ritonavir, the metabolic clearance of drugs is inhibited, making renal elimination the predominant pathway . Ritonavir reaches a maximum concentration in approximately 3 hours on day 5 of dosing, with a geometric mean day 5 trough concentration . Its half-life is approximately 6 hours .
Result of Action
The primary result of Ritonavir’s action is the enhanced bioavailability and therapeutic effect of drugs that are substrates of CYP3A4 . This is achieved by reducing their metabolic clearance and subsequent elimination . In the context of antiviral therapies, this can lead to more effective treatment outcomes .
Action Environment
The action, efficacy, and stability of Ritonavir can be influenced by various environmental factors. These include the presence of other drugs (which can lead to drug-drug interactions), patient-specific factors (such as age, sex, genetic factors, and disease state), and other factors (such as diet and lifestyle) . It’s important to manage these factors to optimize the therapeutic effects of Ritonavir-enhanced therapies .
Biochemical Analysis
Biochemical Properties
Ritonavir (3R)-hydroxy epimer interacts with the cytochrome P450 (CYP) 3A4 enzyme . Ritonavir inhibits CYP3A4-mediated metabolism, which results in renal elimination becoming the primary route of elimination when dosed concomitantly .
Cellular Effects
It is known that it influences cell function by inhibiting the CYP3A4 enzyme, which plays a crucial role in drug metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the CYP3A4 enzyme . This inhibition results in changes in drug metabolism and elimination, with renal elimination becoming the primary route .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits absorption-limited nonlinear pharmacokinetics .
Metabolic Pathways
This compound is involved in the cytochrome P450 metabolic pathway, specifically interacting with the CYP3A4 enzyme . This interaction affects metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir (3R)-hydroxy epimer involves several steps, including the formation of key intermediates and the final epimerization step. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as hydrogenation, oxidation, and epimerization. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to isolate and purify the compound. The use of advanced process control and automation ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ritonavir (3R)-hydroxy epimer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ritonavir (3R)-hydroxy epimer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Utilized in the development of new antiretroviral therapies and as a pharmacokinetic enhancer in combination with other drugs.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ritonavir (3R)-hydroxy epimer include:
Lopinavir: Another protease inhibitor used in combination with ritonavir for the treatment of HIV/AIDS.
Nirmatrelvir: A protease inhibitor used in combination with ritonavir for the treatment of COVID-19.
Saquinavir: A protease inhibitor used in the treatment of HIV/AIDS
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its binding affinity and inhibitory potency. This stereoisomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to other similar compounds, making it a valuable subject of study in drug development and therapeutic applications .
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDNCNXCDXHOMX-RACJEYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414933-81-5 | |
| Record name | Ritonavir (3R)-hydroxy epimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RITONAVIR (3R)-HYDROXY EPIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431155.png)



![2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431162.png)

![4-[(2-Methylpropyl)sulfanyl]piperidine hydrochloride](/img/structure/B1431165.png)
![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431166.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431167.png)
![3-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431169.png)
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431170.png)
![4-[(4-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431171.png)
![4-[(4-Methylphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431172.png)
![3-(Cyclohexylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431174.png)
